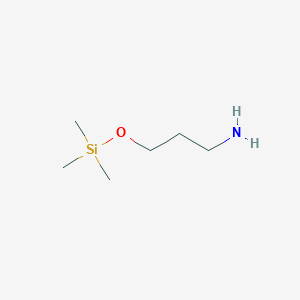

(3-Aminopropoxy)trimethylsilane

Description

Contextualization of Organofunctional Silanes in Chemical Sciences

Organofunctional silanes are distinguished by their dual reactivity, possessing both organic and inorganic functionalities within a single molecule. russoindustrial.ruresearchgate.netmdpi.com This bifunctional nature allows them to act as molecular bridges, forming stable connections between dissimilar materials. garzantispecialties.com

Overview of Bifunctional Characteristics and Research Significance

The general structure of an organofunctional silane (B1218182) can be represented as R-Si-X₃, where 'R' is an organofunctional group and 'X' represents a hydrolyzable group, such as an alkoxy group. researchgate.net The organofunctional group (e.g., amino, epoxy, vinyl) provides the means for reaction with organic polymers, while the hydrolyzable groups enable bonding with inorganic substrates. russoindustrial.ruresearchgate.net This dual capability is of immense research significance, as it allows for the modification of surfaces and the enhancement of material properties. For instance, they are crucial in improving the mechanical strength of composites and promoting adhesion between different layers. mdpi.comgantrade.com

Bridging Capacity via Siloxane Linkages (Si-O-Si) and Functional Group Diversity

The cornerstone of the bridging capacity of organofunctional silanes lies in the formation of highly stable siloxane (Si-O-Si) bonds. russoindustrial.ruresearchgate.net This process begins with the hydrolysis of the alkoxy groups in the presence of water, which leads to the formation of reactive silanol (B1196071) groups (Si-OH). russoindustrial.ruresearchgate.net These silanols can then condense with each other or with hydroxyl groups present on the surface of inorganic materials, creating a robust and durable network of siloxane linkages. russoindustrial.ruresearchgate.net The diversity of the organofunctional group allows for tailored interactions with a wide array of organic polymers, making these silanes adaptable to numerous applications. russoindustrial.rugarzantispecialties.com

Specific Research Focus on Aminoalkoxysilanes, including (3-Aminopropoxy)trimethylsilane

Among the various classes of organofunctional silanes, aminoalkoxysilanes are of particular interest due to the versatile reactivity of the amino group. This section will focus on the structural features and foundational principles of aminoalkoxysilanes, with this compound serving as a key example.

Structural Features Enabling Diverse Research Applications

Aminoalkoxysilanes, such as (3-Aminopropyl)triethoxysilane (APTES), feature an amino group at the terminus of an alkyl chain, which is attached to a silicon atom bearing hydrolyzable alkoxy groups. wikipedia.orgtaylorandfrancis.com The amino group can participate in a variety of chemical reactions, making it a valuable tool for surface functionalization and the synthesis of new materials. wikipedia.orgmdpi.com For example, the amino group can react with epoxides, isocyanates, and other functional groups in organic resins, leading to strong covalent bonds. gantrade.com

This compound , with its aminopropoxy group, offers a specific set of properties. The presence of the propyl chain provides a flexible spacer between the reactive amino group and the silane moiety.

| Property | Value |

| CAS Number | 23755-44-4 |

| Molecular Formula | C₆H₁₇NOSi |

| Canonical SMILES | CSi(C)OCCCN |

| InChI | InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3 |

Table 1: Chemical properties of this compound. fluorochem.co.uk

Foundational Principles of Silane Hydrolysis and Condensation in Functionalization

The functionalization of surfaces using aminoalkoxysilanes is governed by the fundamental reactions of hydrolysis and condensation. gelest.comethz.ch The process can be outlined in four key steps:

Hydrolysis: The alkoxy groups attached to the silicon atom react with water to form silanol groups (Si-OH). gelest.com The water required for this step can be present in the solution, on the substrate surface, or even from atmospheric moisture. gelest.com

Condensation: The newly formed silanols can then condense with each other to form oligomeric or polymeric siloxane structures. gelest.com

Hydrogen Bonding: These silanol-containing species can form hydrogen bonds with hydroxyl groups on the surface of an inorganic substrate. gelest.com

Covalent Bonding: With the removal of water, typically through drying or curing, stable covalent Si-O-Substrate bonds are formed. researchgate.netgelest.com

This process results in a durable, covalently bound layer on the substrate, with the amino groups oriented away from the surface and available for further reaction. gelest.com

Historical Development of Research Areas Utilizing Organofunctional Silanes

The utility of organofunctional silanes was first recognized in the 1940s during the development of fiberglass-reinforced composites. russoindustrial.ru Researchers discovered that treating glass fibers with these silanes dramatically improved the strength and water resistance of the composites by enhancing the adhesion between the glass and the polymer resin. russoindustrial.ru This initial breakthrough paved the way for a wide range of other applications, including:

Adhesion promoters: Improving the bond between coatings, sealants, and various substrates. russoindustrial.ru

Crosslinking agents: Used in the production of cross-linked polymers like PEX (cross-linked polyethylene). russoindustrial.ru

Surface modifiers: To alter the surface properties of materials, such as imparting hydrophobicity. siltech.com

Filler treatments: To improve the dispersion and reinforcement properties of fillers in polymer matrices. russoindustrial.ru

The synthesis of the first organosilicon compound containing a Si-C bond dates back to 1863. richsilicone.com The foundational work on synthesizing hydrolyzable silanes using the Grignard reaction was a significant contribution to the field. richsilicone.com The commercial production of silicones began in the 1940s, marking a new era in materials science. richsilicone.com

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilyloxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBPVFUOJWSMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287894 | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23755-44-4 | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23755-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Surface Functionalization and Interface Science Via 3 Aminopropoxy Trimethylsilane

Methodologies for Surface Grafting and Monolayer Formation

The controlled deposition of (3-Aminopropoxy)trimethylsilane onto substrates is fundamental to achieving desired surface properties. The following sections explore the mechanisms and techniques that govern the formation of these functional layers.

Self-Assembly Mechanisms of Organosilanes on Inorganic Substrates (e.g., Si(111), SiO2)

The formation of a this compound monolayer on inorganic substrates like silicon (Si) and silicon dioxide (SiO2) is a process driven by self-assembly. This process is initiated by the hydrolysis of the methoxy (B1213986) groups of the silane (B1218182) in the presence of trace amounts of water, leading to the formation of reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). researchgate.net This anchors the this compound molecules to the surface.

Furthermore, lateral polymerization can occur between adjacent hydrolyzed silane molecules, creating a cross-linked network that enhances the stability of the film. researchgate.net The orientation and packing density of the resulting monolayer are influenced by several factors, including the reaction conditions and the nature of the substrate. On a Si(111) surface, the spacing of silicon atoms can dictate the arrangement of the bound alkyl chains, although the formation of strong Si-C covalent bonds can prevent significant diffusion and ordering of the molecules once they are attached. sigmaaldrich.com

Controlled-Rate Infusion Techniques for Surface Amine Gradient Generation

A sophisticated method for creating surfaces with a gradual variation in amine group concentration is the controlled-rate infusion (CRI) technique. nih.govnih.gov This method involves the temporal modification of a substrate by systematically changing the infusion rate of an aminoalkoxysilane solution. nih.gov By controlling the rate at which the silane solution is introduced, it is possible to generate a gradient of amine functionalities across the surface of the film over a defined distance. nih.gov

Faster infusion rates tend to produce surfaces where the amine content changes slowly and may not reach full saturation. nih.gov Conversely, slower infusion rates result in a steep increase in amine concentration that eventually plateaus at saturation. nih.gov This technique allows for the creation of complex gradient profiles, including multi-step gradients, by programming changes in the infusion rate at specific points in the process. nih.gov The resulting amine gradients have been successfully characterized using techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements, which confirm the variation in chemical functionality across the surface. nih.gov

A kinetic model assuming first-order kinetics has been shown to accurately describe the data obtained from CRI experiments. nih.gov The ability to create such controlled chemical gradients is highly valuable for applications that depend on mass transport or require precise spatial control over surface properties. nih.gov

Factors Influencing Silane Layer Thickness and Morphology

The final thickness and morphology of the this compound layer are dictated by a combination of experimental parameters. The deposition method itself plays a significant role. For instance, vapor-phase deposition techniques have been shown to produce more uniform films with fewer domains compared to solution-phase deposition. nih.gov Specifically, dilute vapor-phase deposition can yield surfaces with a higher number of accessible amino groups, which is advantageous for subsequent bioconjugation applications. nih.gov

The temperature of the silane solution is another critical factor. Studies have demonstrated that pre-annealing the solution to approximately 70°C before deposition results in a denser and more structured aminopropyl silane (APS) film. researchgate.netnih.gov This pre-treatment promotes the formation of more ordered Si-O-Si bonds between the silane molecules and the SiO2 surface, with fewer unreacted ethoxy groups remaining. researchgate.netnih.gov Interestingly, for a given immersion time, higher solution temperatures lead to the formation of denser yet thinner APS layers. researchgate.netnih.gov

The reactivity of the specific aminoalkoxysilane precursor also influences the resulting layer. The structure of the amine group (primary, secondary, or tertiary) and the presence of multiple amine groups (diamine, triamine) affect the rate of condensation with surface silanol groups. nih.gov Kinetic studies have revealed that the reaction rates follow the trend: triamine ~ diamine > monoamine and primary > secondary > tertiary. nih.gov This indicates that both the number of amine groups and steric hindrance play crucial roles in the efficiency of surface modification. nih.gov

| Factor | Influence on this compound Layer |

| Deposition Method | Vapor-phase deposition can lead to more uniform films with fewer domains compared to solution-based methods. nih.gov |

| Solution Temperature | Pre-annealing the solution can produce denser, more structured, and thinner films. researchgate.netnih.gov |

| Silane Precursor Structure | The number of amine groups and their steric hindrance affect the reaction rate and level of surface modification. nih.gov |

Characterization of this compound Modified Surfaces

To ensure the successful functionalization of a surface and to understand its properties, a suite of advanced characterization techniques is employed. These methods provide detailed information about the thickness, topography, and chemical nature of the deposited silane layer.

Spectroscopic Ellipsometry (SE) for Thin Film Analysis

Spectroscopic ellipsometry (SE) is a non-destructive optical technique that is highly sensitive to the properties of thin films. nih.gov It measures the change in the polarization state of light upon reflection from a sample surface. nih.gov This change is quantified by two parameters, Psi (Ψ) and Delta (Δ). By analyzing the SE spectra over a range of wavelengths, it is possible to determine the thickness and optical constants (refractive index and extinction coefficient) of the this compound film. researchgate.netpsu.edu

SE is particularly well-suited for analyzing nanometer-scale films and can detect variations in thickness as small as a single angstrom. nih.gov The technique can be used in real-time (RTSE) to monitor the growth evolution of the film during deposition. researchgate.net For instance, in situ SE measurements have been used to show that higher solution temperatures during the deposition of (3-Aminopropyl)triethoxysilane lead to thinner but denser layers. nih.gov The data obtained from SE can be fitted to an optical model, often consisting of the substrate, the silane layer, and a surface roughness layer, to extract quantitative information about the film's properties. researchgate.net

| Parameter Measured by SE | Significance for this compound Films |

| Film Thickness | Provides a direct measure of the amount of deposited material. SE is sensitive to sub-nanometer variations. nih.gov |

| Refractive Index (n) | Related to the density of the film. Changes in refractive index can indicate variations in film packing and structure. psu.edu |

| Extinction Coefficient (k) | Indicates the level of light absorption in the film. For transparent films like silanes, this is typically near zero in the visible range. researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Characterization

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. nih.gov In the context of this compound modified surfaces, AFM is used to visualize the morphology of the deposited film, identify the presence of aggregates or domains, and quantify surface roughness. researchgate.netresearchgate.net

AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. nih.gov The deflections of the cantilever due to forces between the tip and the surface are measured and used to construct a topographical map. Studies using AFM have revealed that the deposition method significantly impacts the surface morphology of aminosilane (B1250345) films. For example, films prepared by dilute vapor-phase and aqueous-phase deposition tend to be more uniform with fewer domains compared to those from concentrated vapor-phase or anhydrous organic-phase deposition. nih.gov AFM images have also shown that modifications with (3-Aminopropyl)triethoxysilane may not cause appreciable roughening of the surface. researchgate.net

In addition to imaging, AFM can be used in force spectroscopy mode to probe the mechanical and adhesive properties of the functionalized surface. nih.gov

| AFM Observation | Implication for this compound Layer |

| Surface Topography | Reveals the uniformity of the film and the presence of any aggregates or domains. nih.govresearchgate.net |

| Surface Roughness | Quantifies the smoothness of the modified surface, which can be critical for many applications. researchgate.net |

| Nanostructure | Allows for the characterization of any ordered or patterned structures formed by the silane molecules. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. elettra.eu In the context of surfaces functionalized with this compound, XPS is instrumental in confirming the successful deposition and covalent attachment of the silane monolayer.

The analysis involves irradiating the modified surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. elettra.eu Successful silanization is primarily confirmed by the appearance of the Nitrogen 1s (N 1s) peak and an increased intensity of the Carbon 1s (C 1s) and Silicon 2p (Si 2p) peaks in the XPS survey spectrum, compared to an unmodified substrate. wiley.comresearchgate.net The elemental concentrations calculated from these peak areas provide quantitative evidence of the surface modification. For instance, studies on various substrates have shown that the presence of nitrogen and silicon after modification is a clear indicator of the silane's presence. wiley.commdpi.com

High-resolution XPS spectra of the individual elements provide insight into the chemical bonding environment. The C 1s spectrum can be deconvoluted to identify different carbon-containing functional groups, while the Si 2p spectrum can confirm the formation of Si-O-substrate bonds, evidencing the covalent attachment of the silane layer. mdpi.com The N 1s spectrum is particularly important as it confirms the presence of the terminal amine group, which is the primary functional group of interest for subsequent molecular immobilization. Research has shown that the chemical environment of the amine group can be identified, distinguishing between free amine groups (-NH2) and protonated amine groups (-NH3+). proquest.com This level of detail is crucial for understanding the surface chemistry and reactivity of the functionalized material. wiley.comnih.gov

Water Contact Angle (WCA) Measurements for Surface Wettability Assessment

Water Contact Angle (WCA) measurements are a fundamental tool for characterizing the wettability of a surface, which is governed by its chemical composition and topographical structure. The contact angle is the angle at which a liquid/vapor interface meets a solid surface. This measurement provides a quantitative measure of surface hydrophilicity or hydrophobicity. A WCA less than 90° indicates a hydrophilic surface, while a WCA greater than 90° signifies a hydrophobic surface. dtu.dk

Surfaces modified with aminosilanes like this compound typically exhibit a change in wettability. Although the silane contains a hydrocarbon propyl chain, the terminal polar amino (-NH2) group generally imparts a hydrophilic character to the surface. researchgate.netsoton.ac.uk Studies on the closely related (3-aminopropyl)triethoxysilane (APTES) show that it renders surfaces such as silicon dioxide and glass hydrophilic. researchgate.netnih.gov The WCA of a bare glass or silicon substrate can be significantly reduced after APTES modification, indicating an increase in hydrophilicity. researchgate.net

The final wettability of the surface depends on the quality and structure of the deposited silane layer. A well-organized, dense monolayer will present the amino groups to the interface, leading to a hydrophilic character. However, factors such as the solvent, reaction time, and temperature can influence the formation of the silane layer, potentially leading to disordered multilayers or incomplete coverage, which affects the final WCA. nih.govresearchgate.net The interaction between water molecules and the terminal amino groups via hydrogen bonding is a key factor in the observed hydrophilicity. researchgate.netnih.gov

Table 1: Water Contact Angle (WCA) on Surfaces Modified with Aminosilanes

| Substrate | Silane Used | Reported Water Contact Angle (WCA) | Reference |

| Silicon Platforms | (3-aminopropyl)triethoxysilane (APTES) | Reduced from 85° to 45° | researchgate.net |

| Silicon Dioxide | (3-aminopropyl)triethoxysilane (APTES) | ~50° | researchgate.net |

| Silica (B1680970) | (3-aminopropyl)triethoxysilane (APTES) | 45° to 58° | dtu.dk |

| Glass | (3-aminopropyl)triethoxysilane (APTES) | ~33° | researchgate.net |

This table presents data for (3-aminopropyl)triethoxysilane (APTES), a compound with analogous surface modification properties to this compound, to illustrate the typical effects on wettability.

Quantitative Analysis of Organosilane Monolayers via Oxidative Dissociation

While XPS provides elemental composition, a precise quantification of the organic molecules in a silane monolayer often requires their removal from the surface for analysis by conventional solution-phase techniques. A robust method for this is the quantitative analysis of organosilane monolayers through oxidative dissociation. nih.govzenodo.org This approach involves the selective cleavage of the covalent carbon-silicon (C-Si) bond, releasing the intact organic portion of the silane molecule from the inorganic substrate. nih.govacs.org

This technique is particularly valuable because it allows for the isolation, purification, and subsequent analysis of the dissociated molecules, providing a direct and quantitative measure of the surface coverage. nih.govzenodo.org The method has been successfully applied to various silica substrates, including nanoparticles and planar surfaces. nih.govresearchgate.net

Principles of C-Si Bond Cleavage Under Controlled Conditions

The stability of the C-Si bond is a critical factor in the application of organosilanes. However, this bond can be cleaved under specific, controlled chemical conditions. The oxidative cleavage of the C-Si bond, often achieved through reactions like the Fleming-Tamao oxidation, is a key principle for the quantitative analysis of monolayers. nih.govwhiterose.ac.uk This reaction typically involves a two-step process where the C-Si bond is converted to a C-O bond. The process is initiated by a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride, Bu4NF) and an oxidant (like hydrogen peroxide, H2O2) in the presence of a bicarbonate salt. nih.gov

The stability of the C-Si bond can be influenced by the reaction conditions (acidic or basic) and the electronic nature of the organic group attached to the silicon. researchgate.netnih.gov For instance, electron-rich aromatic groups can make the Si-C bond susceptible to cleavage under acidic conditions. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict the stability of the Si-C bond in various organosilane precursors by evaluating parameters like proton affinity. researchgate.netnih.govrsc.org For the purpose of quantitative analysis, the Fleming-Tamao oxidation provides a mild and efficient pathway that is tolerant of many functional groups, allowing the organic fragment to be released without degradation. nih.govzenodo.org

Analytical Techniques for Dissociated Monolayer Molecules (e.g., NMR, GC-MS)

Once the monolayer molecules are dissociated from the surface and are in solution, they can be accurately quantified and characterized using standard analytical techniques. nih.govzenodo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for this purpose. After dissociation, the resulting solution containing the cleaved organic molecules can be analyzed. By integrating the signals of the known protons on the molecule against an internal standard of known concentration, the exact amount of the dissociated species can be determined. nih.govresearchgate.netwhiterose.ac.uk This provides a direct measure of the surface density of the original monolayer.

Gas Chromatography-Mass Spectrometry (GC-MS): For samples with very low amounts of material, such as a monolayer on a small planar substrate, GC-MS is an exceptionally sensitive analytical technique. nih.govacs.org The dissociated molecules are separated by gas chromatography and then detected by mass spectrometry. To improve analysis, the dissociated alcohol (resulting from the C-Si bond cleavage) can be derivatized, for example by silylation, to make it more volatile and reduce peak tailing during chromatography. nih.gov This method allows for the quantification of minute amounts of material, corresponding to surface coverages on the order of molecules per square nanometer. nih.govwhiterose.ac.uk Stable isotope labeling experiments coupled with GC-MS/MS can further enhance the precision of analyzing molecular fragments. nih.gov

Tailoring Surface Properties for Specific Applications

The functionalization of surfaces with this compound is a key strategy for precisely controlling surface properties. The bifunctional nature of the molecule—with a silane group that anchors to the substrate and a terminal amine group that defines the new surface chemistry—allows for the rational design of interfaces for a wide array of applications.

Engineering of Substrate Wettability and Surface Energy

The ability to engineer the wettability and surface energy of a substrate is crucial for applications ranging from biocompatible materials to microfluidics and coatings. By forming a self-assembled monolayer of this compound, the inherent surface properties of a material can be fundamentally altered.

The introduction of the aminopropyl groups onto a surface generally leads to an increase in surface energy and a decrease in the water contact angle, shifting the surface character towards being more hydrophilic. dtu.dkresearchgate.net This is primarily due to the presence of the polar -NH2 terminal groups, which can engage in hydrogen bonding with water molecules. researchgate.netnih.gov The extent of this change can be controlled by the reaction conditions which dictate the density and organization of the silane monolayer. For example, a well-ordered, dense monolayer of aminosilane can transform a hydrophobic surface into a hydrophilic one. researchgate.net Conversely, by co-depositing or subsequently reacting the amine-terminated surface with non-polar molecules, a wide range of wettabilities, from superhydrophilic to superhydrophobic, can be achieved, demonstrating the versatility of this surface modification approach. researchgate.netnih.gov

Spatially Selective Surface Preparation Techniques

The ability to create spatially defined chemical patterns on a surface is crucial for the development of microarrays, biosensors, and microfluidic devices. This compound and its chemical relatives are key players in these bottom-up fabrication strategies. Several lithographic techniques have been adapted to pattern aminosilanes with high resolution.

Photolithography: This conventional technique uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on a substrate. uab.edubu.edu In the context of aminosilane patterning, a self-assembled monolayer (SAM) of the silane can itself act as a resist. researchgate.netrsc.org For instance, a silicon substrate is first uniformly coated with the aminosilane. Subsequently, it is exposed to deep or vacuum ultraviolet (VUV) light through a photomask. researchgate.net The high-energy photons in the exposed regions cleave the chemical bonds within the silane molecules, leading to their decomposition and removal. This process leaves a chemical pattern of intact aminosilane in the masked regions and exposed substrate in the irradiated areas. researchgate.net This patterned aminosilane layer can then guide the selective deposition of other materials or the attachment of biomolecules. researchgate.net Electron beam lithography (EBL) offers a similar, highly precise method, where a focused beam of electrons is used to write patterns in a resist, exposing the underlying substrate for selective aminosilane deposition. nih.gov

Microcontact Printing (µCP): A versatile and accessible soft lithography technique, µCP uses a patterned elastomeric stamp, typically made of Polydimethylsiloxane (PDMS), to transfer "inks" onto a substrate. bu.eduwikipedia.org For aminosilane patterning, a solution containing the silane acts as the ink. rsc.orgresearchgate.net The PDMS stamp is inked and then brought into contact with the substrate, transferring the aminosilane only in the regions defined by the stamp's relief features. rsc.orgnih.gov This method has been successfully used to create micro- and nanoarrays of (3-Aminopropyl)triethoxysilane (APTES) for creating biomolecule patterns within microfluidic devices. rsc.org One of the challenges with volatile aminosilanes is the ink drying out, but using an aqueous solution of APTES as the ink has been shown to produce high-quality patterns. researchgate.net The relative hydrophobicity of the stamp and the substrate are key parameters for efficient transfer. bu.edu

Dip-Pen Nanolithography (DPN): DPN is a scanning probe-based technique that uses an Atomic Force Microscope (AFM) tip as a "pen" to directly write patterns onto a surface with nanoscale resolution. wikipedia.orgnih.gov The AFM tip is coated with the molecular ink—in this case, the aminosilane—and molecules are delivered to the substrate via a water meniscus that forms in ambient humidity. wikipedia.org This direct-write capability allows for the creation of complex, high-resolution patterns without the need for masks or resists. northwestern.edu DPN has been used to deposit a wide variety of materials, from small molecules to large biomolecules and nanoparticles. uab.edunorthwestern.edu The technique offers precise control over the size, shape, and placement of features, making it a powerful tool for fabricating nanoarrays and studying cell-surface interactions at the nanoscale. uab.edu

Table 1: Comparison of Spatially Selective Patterning Techniques for Aminosilanes

| Technique | Principle | Typical Resolution | Key Advantages | Key Limitations | Relevant Findings |

|---|---|---|---|---|---|

| Photolithography | Selective removal of a silane layer using patterned UV light. researchgate.net | Sub-micron to microns. researchgate.net | High throughput, well-established, suitable for large areas. researchgate.net | Requires cleanroom facilities, photomasks, and light-sensitive materials. uab.edu | Organosilane SAMs can be directly patterned using VUV light (172 nm), acting as their own resist. researchgate.net |

| Microcontact Printing (µCP) | Transfer of silane "ink" from a patterned elastomeric (PDMS) stamp to a substrate. bu.edu | ~200 nm to hundreds of microns. rsc.org | Low cost, simple setup, applicable to various substrates, high throughput. bu.edunih.gov | Stamp deformation can limit resolution; potential for contamination from the stamp. bu.edu | Aqueous-based µCP of APTES enables creation of biomolecule nanoarrays down to 200 nm feature size. rsc.org |

| Dip-Pen Nanolithography (DPN) | Direct writing of silane "ink" from an AFM tip onto a substrate via a capillary meniscus. wikipedia.orgnih.gov | Sub-100 nm. wikipedia.org | Maskless, direct-write, high resolution, ability to create multi-component patterns. wikipedia.orgnorthwestern.edu | Low throughput (serial writing process), sensitive to environmental conditions (humidity). researchgate.net | XPS analysis showed that µCP led to covalent attachment of molecules on InP, while DPN did not provide evidence of covalent bonding under the tested conditions. purdue.edupurdue.edu |

Applications of 3 Aminopropoxy Trimethylsilane in Materials Science Research

Enhancement of Polymer Composites through Silane (B1218182) Coupling

Molecular Dynamics Simulation Studies on Silane-Doped Composites

The existing body of research, as reflected in the search results, extensively details the applications of closely related but structurally different aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)trimethoxysilane (APTMS) . These compounds are widely utilized as precursors in sol-gel chemistry elsevierpure.comresearchgate.net, for the fabrication of composite materials mdpi.comscispace.comscispace.com, for grafting onto nanofillers researchgate.netrsc.orgresearchgate.net, and their effects on the thermo-mechanical properties of polymers have been studied, including through molecular dynamics simulations researchgate.net.

However, due to the user's strict instruction to focus solely on (3-Aminopropoxy)trimethylsilane , and the absence of specific research findings for this particular compound in the search results, it is not possible to generate the requested scientifically accurate and detailed article while adhering to the provided outline and constraints.

Biomaterial Functionalization for Regenerative Medicine and Sensing

This compound and similar organosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), play a crucial role as surface modifying agents in the functionalization of biomaterials. Their bifunctional nature, possessing both a hydrolyzable silane group and a reactive amino group, allows them to act as a molecular bridge between inorganic or polymeric substrates and biological molecules. This capability is extensively leveraged in regenerative medicine and the development of advanced biosensing platforms to enhance biocompatibility, direct cellular behavior, and improve signal detection.

Modification of Polymeric Scaffolds (e.g., Polycaprolactone) for Tissue Engineering

Polycaprolactone (PCL) is a widely used biodegradable polyester (B1180765) in tissue engineering due to its excellent mechanical properties and biocompatibility. mdpi.com However, its inherently hydrophobic surface can limit optimal cell attachment and proliferation, which is a prerequisite for successful tissue regeneration. nih.gov Surface modification with aminofunctional silanes is a key strategy to overcome this limitation by introducing reactive amino groups onto the PCL surface. This process, often referred to as aminolysis or silanization, enhances the scaffold's hydrophilicity and provides sites for the covalent immobilization of bioactive molecules. nih.gov

One prominent method involves treating the PCL surface with oxygen plasma followed by modification with (3-Aminopropyl)triethoxysilane (APTES). This O₂ plasma/APTES functionalization has been shown to be highly effective for creating terminal amino groups on the PCL surface. nih.gov These amino groups can then be used to covalently bind growth factors essential for tissue development, such as Vascular Endothelial Growth Factor (VEGF), via crosslinkers like N,N'-Disuccinimidyl carbonate (DSC). nih.gov Research has demonstrated that this modification significantly improves the loading and subsequent release of VEGF compared to simple adsorption, thereby enhancing the potential for endothelialization in applications like bioartificial blood vessels. nih.gov

The introduction of amino groups through aminolysis is a versatile tool for improving the biological activity of PCL scaffolds. nih.gov This surface treatment enhances cell attachment and proliferation, making the scaffolds more suitable for a variety of tissue engineering applications, particularly in bone regeneration where cell-material interactions are critical. nih.govnih.gov

| Parameter | Modification Method | Key Finding | Reference |

| Functionalization Efficiency | O₂ plasma / APTES | Highest degree of functionalization observed compared to other methods. | nih.gov |

| Bioactive Molecule Immobilization | O₂ plasma / APTES + DSC | Most efficient method for loading and cumulative release of VEGF. | nih.gov |

| Biocompatibility | O₂ plasma / APTES | No negative influence on the viability of L929 mouse fibroblasts. | nih.gov |

| Biological Activity | Aminolysis | Introduction of active amino groups enhances cell attachment and proliferation. | nih.gov |

Influence on Cellular Adhesion, Differentiation, and Neurite Outgrowth in Neural Tissue Repair

In the field of neural tissue engineering, guiding cellular adhesion and promoting neurite outgrowth are critical for repairing damaged nerve tissue. nih.govpsu.edu Biomaterials often lack the specific surface cues necessary to support and direct neuronal growth. Silane coupling agents like APTES are instrumental in modifying these materials to create a more favorable environment for neural regeneration.

The primary role of APTES in this context is to provide a stable platform for the covalent attachment of extracellular matrix (ECM) proteins or specific adhesion molecules that neurons recognize. nih.govnih.gov For instance, the surface of a polymer like poly(dimethylsiloxane) (PDMS) can be chemically modified using APTES and a cross-linker such as glutaraldehyde. nih.gov This process allows for the stable immobilization of proteins like fibronectin or collagen. nih.gov Studies have shown that this covalent modification leads to a significant increase in the adhesion, spreading area, and proliferation of mesenchymal stem cells (MSCs) compared to surfaces with only physically adsorbed proteins. nih.gov This enhanced biocompatibility is crucial for tissue regeneration strategies.

While direct studies on PCL modified with this compound for neural applications are specific, the principle is broadly applicable. ECM molecules like laminin (B1169045) and collagen are known to promote axonal regeneration, differentiation, and adhesion. nih.govpsu.edu By functionalizing a scaffold with APTES, these crucial biomolecules can be durably anchored to the surface, providing the necessary signals to guide regenerating neurons. This method helps to recapitulate the native brain environment, a common goal in creating effective neural biomaterials. nih.gov The stable, covalent linkage provided by the silane chemistry prevents the rapid loss of these signaling molecules, ensuring sustained support for cellular processes like neurite outgrowth. nih.govnih.gov

| Cell Type | Substrate/Modification | Observed Effect | Reference |

| Mesenchymal Stem Cells (MSCs) | PDMS + APTES + Glutaraldehyde + Collagen | Significantly higher cell spreading area and proliferation. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | PDMS + APTES + Glutaraldehyde + Fibronectin | Significant increase in cell proliferation. | nih.gov |

| Neuron Cancer Stem Cells (NCSCs) | 3-D Porous Collagen Scaffold | Enhanced attachment, viability, and significantly enhanced neurite outgrowth. | nih.gov |

Integration into Optical Biosensing Platforms and Biosurface Development

The development of highly sensitive and selective biosensors is critical for medical diagnostics and environmental monitoring. nih.govnih.gov this compound and APTES are fundamental to the fabrication of many optical biosensors, where they are used to functionalize the sensor surface for the immobilization of bioreceptor molecules like antibodies or DNA aptamers. nih.govrsc.org The quality of this initial silanization step is crucial, as it directly impacts the stability, repeatability, and sensitivity of the biosensor. nih.gov

The process involves depositing a thin layer of the aminosilane (B1250345) onto an oxide surface, such as silicon oxide, which is common in optical devices. nih.gov The silane's hydroxyl-reactive groups bind to the surface, exposing the amino groups. researchgate.net These amino groups then serve as anchor points to covalently attach bioreceptors, which are responsible for capturing the target analyte. rsc.org Achieving a uniform monolayer of the silane is often preferred over unstable multilayers, as it leads to more effective and stable immobilization of the bioreceptors. nih.gov

Different deposition methods, including solution-phase (e.g., in ethanol (B145695) or methanol) and vapor-phase deposition, have been systematically studied to optimize this functionalization layer. nih.gov For example, in one study developing an Optical Cavity-based Biosensor (OCB), a methanol-based APTES protocol was found to yield the highest quality monolayer, leading to a threefold improvement in the sensor's limit of detection for streptavidin. nih.gov Similarly, APTES-functionalized nanoporous polymeric gratings have been successfully used as label-free optical biosensing platforms for the detection of multiple biomolecules. rsc.org The synthesis of novel (3-Aminopropoxy)-substituted molecules is also being explored for the development of specific aptamers for use in photonic biosensors. mdpi.com

| Biosensor Platform | Functionalization Method | Key Outcome | Reference |

| Optical Cavity-based Biosensor (OCB) | Methanol-based APTES deposition (0.095% APTES) | Improved limit of detection (27 ng/mL for streptavidin), threefold improvement. | nih.gov |

| Nanoporous Polymeric Gratings | APTES-functionalization of pre-polymer syrup | Successful label-free detection of multiple biomolecules (biotin, streptavidin, IgG). | rsc.org |

| U-bent Plastic Optical Fiber | Surface modification for sandwich immunoassay | Development of a plasmonic biosensor for Chikungunya protein detection. | rsc.org |

| Silicon Surface | Piranha solution + APTES + NHS-biotin | Stepwise functionalization for the capture of avidin. | researchgate.net |

Computational and Theoretical Investigations of 3 Aminopropoxy Trimethylsilane and Its Interactions

Quantum Chemical Studies on Reactivity and Molecular Interactions

Quantum chemical studies are fundamental to understanding the intrinsic properties of (3-Aminopropoxy)trimethylsilane at the electronic level. These calculations can elucidate the molecule's reactivity, how it interacts with other molecules, and the energetics of its chemical transformations.

The condensation of aminosilanes with silanol (B1196071) groups on surfaces like silica (B1680970) is a critical process for surface modification and the formation of adhesion-promoting layers. Computational modeling, often employing Density Functional Theory (DFT), is used to simulate these reactions. Studies on similar molecules, such as (3-aminopropyl)triethoxysilane (APTES), have shown that the formation of the silane (B1218182) layer is highly dependent on the reaction conditions, including the choice of solvent and the nature of the substrate. researchgate.net For instance, in a non-polar solvent like toluene, aminosilanes can form unstable multilayers on silica surfaces, whereas deposition from aqueous solutions tends to produce thinner and more stable layers. researchgate.net

The condensation reaction itself proceeds through the formation of siloxane (Si-O-Si) bonds between the hydrolyzed aminosilane (B1250345) and the surface silanol groups (Si-OH). acs.org Computational models can map out the energy landscape of this process, identifying the most favorable reaction pathways.

Predicting the reaction pathways and transition states for the hydrolysis and condensation of this compound is crucial for controlling the outcome of the silanization process. Quantum chemical software, such as Gaussian, can be used to model these complex reactions. researchgate.net For the hydrolysis of a related compound, γ-glycidoxypropyltrimethoxysilane, it was found that the process occurs in a stepwise manner, with each methoxy (B1213986) group being replaced by a hydroxyl group. researchgate.net The activation energies for these steps can be calculated to understand the reaction kinetics.

Following hydrolysis, the resulting silanols can undergo condensation. Computational modeling can predict the transition state structures for the formation of siloxane bonds, both between silane molecules and with surface silanols. These models help in understanding how factors like pH and temperature influence the rates of hydrolysis and condensation, which in turn affect the structure and stability of the resulting silane layer. acs.orgresearchgate.net For example, both hydrolysis and condensation reactions are significantly accelerated by increases in temperature. researchgate.net

Molecular Dynamics Simulations for Material Property Prediction

Molecular dynamics (MD) simulations are a powerful tool for bridging the gap between molecular-level interactions and the macroscopic properties of materials. By simulating the movement and interaction of atoms and molecules over time, MD can predict how the inclusion of this compound affects the performance of composite materials.

MD simulations are extensively used to study the interface between aminosilanes and various substrates, such as silica or other inorganic fillers. These simulations provide a detailed picture of how the silane molecules arrange themselves on the surface and the nature of the interactions that lead to adhesion. For instance, simulations of aminosilanes on silica surfaces have revealed the importance of hydrogen bonding between the amino groups of the silane and the surface silanol groups. nih.gov

In a study of methyltrimethoxysilane (B3422404) (MTMS) modified silica sol particles, MD simulations showed that the MTMS hydrolysis products react with surface silanol groups to form a -Si-O-Si- network structure. nih.gov Furthermore, hydrogen bonds formed between the hydrolysis products and the surface hydroxyl groups synergistically strengthened the bonding between silica particles. nih.gov Similar interactions are expected to govern the behavior of this compound at interfaces, with the aminopropyl group providing additional sites for hydrogen bonding, thus enhancing adhesion. All-atom MD simulations of ionic liquids confined between amorphous silica slabs have also highlighted the formation of layered structures at the interface and the role of hydrogen bonding in trapping anions at the silica surface. arxiv.org

| Simulation System | Key Findings | Reference |

| Methyltrimethoxysilane (MTMS) on Silica Sol | Formation of -Si-O-Si- network and hydrogen bonds enhance particle bonding. | nih.gov |

| Aminosilanes on Silica | Hydrogen bonding between amino groups and surface silanols is crucial for adhesion. | nih.gov |

| Ionic Liquids between Silica Slabs | Formation of interfacial layers and trapping of anions via hydrogen bonding. | arxiv.org |

This table presents findings from molecular dynamics simulations on systems analogous to this compound at interfaces, illustrating the common interaction mechanisms.

MD simulations can effectively predict the mechanical and thermal properties of composite materials containing silane coupling agents. By constructing atomistic models of the composite, researchers can perform virtual mechanical tests (e.g., tensile or shear tests) to calculate properties like Young's modulus, tensile strength, and interfacial shear strength. researchgate.netudel.edu

Studies on composites filled with alumina (B75360) particles treated with a similar silane, (3-aminopropyl)triethylsilane, have shown that the silane treatment leads to significant improvements in mechanical properties. scispace.com MD simulations can elucidate the molecular mechanisms behind this improvement, such as enhanced stress transfer across the filler-matrix interface due to the strong covalent and hydrogen bonds formed by the silane.

Similarly, MD simulations are used to predict the thermal properties of composites, such as the coefficient of thermal expansion (CTE) and thermal conductivity. sdstate.edumdpi.com The addition of silane-treated fillers can lower the CTE of a polymer matrix, a desirable outcome for many applications. scispace.com MD simulations can help in understanding how the filler and the silane layer affect the vibrational modes (phonons) of the material, which govern heat transfer. For example, in carbon nanotube-epoxy composites, MD simulations have shown that thermal conductivity increases with a higher degree of cross-linking in the epoxy matrix. mdpi.com

| Property | Effect of Silane Treatment | Underlying Mechanism (from MD simulations) | Reference |

| Mechanical Properties | |||

| Young's Modulus | Increased | Enhanced stress transfer at the filler-matrix interface. | scispace.com |

| Tensile Strength | Increased | Improved interfacial adhesion due to covalent and hydrogen bonding. | scispace.com |

| Thermal Properties | |||

| Coefficient of Thermal Expansion (CTE) | Decreased | Restricted polymer chain mobility at the interface. | scispace.com |

| Thermal Stability | Increased | Enhanced interfacial bonding and reduced polymer chain degradation at high temperatures. | scispace.com |

This table summarizes the typical effects of aminosilane treatment on the properties of composites, as supported by experimental data and elucidated by molecular dynamics simulations on similar systems.

Force Field Development and Parameterization for Silane Systems

The accurate simulation of this compound and its interactions with other molecules or surfaces relies heavily on the quality of the underlying molecular mechanics force field. A force field is a set of potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates. nih.govnih.gov The development of accurate and transferable force fields for organosilane compounds, including aminosilanes like this compound, is a critical and ongoing area of research. acs.orgrsc.org This is due to the increasing importance of these molecules in material science, biotechnology, and drug discovery. acs.orgresearchgate.net

The parameterization of a force field for silane systems involves a multi-step process that aims to reproduce a wide range of experimental data and high-level quantum mechanical (QM) calculations. nih.gov Major biomolecular force fields like AMBER, CHARMM, and GROMOS have historically lacked comprehensive parameters for silicon-containing compounds, necessitating dedicated efforts to extend their applicability. rsc.orggromacs.orgnih.gov

General Approaches to Parameterization

The development of force field parameters for silanes generally follows established methodologies used for other organic and biomolecular systems. The process typically involves:

Selection of Model Compounds: A set of smaller, representative molecules containing the key functional groups and bonding arrangements of the target molecule are chosen for parameter derivation. rsc.org For this compound, this would include smaller alkylsilanes, alkoxysilanes, and molecules with aminopropyl groups.

Quantum Mechanical Calculations: High-level QM calculations, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are performed on the model compounds to obtain data for parameter fitting. nih.govhope.edu This data includes optimized geometries, vibrational frequencies, potential energy surfaces for bond stretching, angle bending, and dihedral rotations, as well as electrostatic potentials. nih.govaps.org

Parameter Optimization: The force field parameters are adjusted to reproduce the QM target data. This often involves an iterative process to minimize the difference between the force field-calculated properties and the QM reference values. wustl.eduyoutube.com

Validation: The performance of the newly developed parameters is validated by comparing simulation results against experimental data for bulk properties like liquid density, enthalpy of vaporization, and diffusion coefficients. nih.govresearchgate.net For surface interactions, properties like contact angles with water can be used for validation. uiuc.edu

Several research groups have undertaken the task of developing force fields for organosilanes. For instance, efforts have been made to supplement the General Amber Force Field (GAFF and GAFF2) with parameters for organosilanes to make it compatible with the broader AMBER family of force fields. rsc.orgresearchgate.net Similarly, new parameters compatible with the CHARMM force field have been developed for silica and organosilanes to model their interactions with biological molecules. nih.govnih.gov The PolCA force field is another example, specifically parameterized for organosilicon molecules to accurately predict thermodynamic properties. acs.orgnih.gov

Force Field Components and Their Parameterization

A typical molecular mechanics force field is composed of both bonded and non-bonded energy terms. wustl.edu

Bonded Interactions: These terms describe the energy associated with the covalent bonding structure of the molecule and include bond stretching, angle bending, and torsional (dihedral) potentials.

Bond Stretching: This is usually modeled with a harmonic potential, requiring an equilibrium bond length (r₀) and a force constant (k_bond). These parameters are often derived from the optimized geometries and vibrational frequencies obtained from QM calculations. nih.govnih.gov

Angle Bending: Also commonly represented by a harmonic potential, this term is defined by an equilibrium bond angle (θ₀) and a force constant (k_angle). acs.org Some force fields, like CHARMM, may also include a Urey-Bradley term, which is a harmonic potential between atoms separated by two bonds (1,3-atoms), to improve the description of vibrational spectra. youtube.com

Dihedral Torsions: These describe the energy barrier to rotation around a chemical bond and are typically represented by a Fourier series or a sum of cosine functions. acs.org Parameterizing dihedral terms is often the most complex part, involving fitting to the potential energy surfaces calculated by scanning the dihedral angle in model compounds. nih.gov For flexible molecules like this compound, accurate dihedral parameters are crucial for correctly sampling its conformational space.

The table below provides illustrative examples of bonded parameters that would be relevant for a molecule like this compound, based on published force fields for similar compounds.

| Bond/Angle/Dihedral | Type | Equilibrium Value | Force Constant | Source Force Field Example |

| Bond Stretching | ||||

| Si-C | Harmonic | 1.88 Š| 210 kcal/mol/Ų | GAFF-based |

| Si-O | Harmonic | 1.65 Š| 317 kcal/mol/Ų | Silica FF |

| C-C | Harmonic | 1.53 Š| 310 kcal/mol/Ų | GAFF |

| C-N | Harmonic | 1.47 Š| 367 kcal/mol/Ų | GAFF |

| Angle Bending | ||||

| C-Si-C | Harmonic | 109.5° | 60 kcal/mol/rad² | GAFF-based |

| C-Si-O | Harmonic | 109.5° | 70 kcal/mol/rad² | PolCA-based |

| Si-O-C | Harmonic | 125.0° | 80 kcal/mol/rad² | PolCA-based |

| C-C-N | Harmonic | 111.0° | 50 kcal/mol/rad² | GAFF |

| Dihedral Torsion | ||||

| X-Si-C-X | Ryckaert-Bellemans | - | - | PolCA |

| X-C-C-X | Fourier Series | - | - | GAFF |

Note: The values presented are for illustrative purposes and are based on parameters for similar chemical environments. The exact values would need to be specifically parameterized for this compound.

Non-Bonded Interactions: These terms describe the interactions between atoms that are not directly bonded and are crucial for modeling intermolecular interactions and the condensed-phase behavior of this compound. They consist of two main components:

Van der Waals Interactions: These are typically modeled using the Lennard-Jones 12-6 potential, which has two parameters for each atom type: the collision diameter (σ) and the well depth (ε). These parameters define the repulsive and attractive (dispersion) forces between atoms. For organosilanes, these are often optimized to reproduce experimental liquid properties such as density and enthalpy of vaporization. hope.eduresearchgate.net

Electrostatic Interactions: These are modeled using Coulomb's law with fixed, atom-centered partial charges. The determination of these partial charges is a critical step. A common method is to fit the charges to reproduce the electrostatic potential (ESP) calculated from QM. nih.gov The accuracy of the charge model is paramount for simulating interactions with polar molecules and surfaces.

Below is a table with example Lennard-Jones parameters and partial atomic charges for atom types relevant to this compound.

| Atom Type | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) | Partial Charge (e) | Source Force Field Example |

| Si (in Si(CH₃)₃) | 3.80 | 0.20 | +0.6 to +0.8 | GAFF/PolCA-based |

| O (in Si-O-C) | 3.00 | 0.10 | -0.5 to -0.7 | PolCA-based |

| C (in CH₂) | 3.91 | 0.11 | -0.1 to +0.1 | GAFF |

| N (in NH₂) | 3.25 | 0.17 | -0.8 to -1.0 | AMBER |

| H (on N) | 0.60 | 0.016 | +0.3 to +0.4 | AMBER |

Note: The values are illustrative and depend heavily on the specific force field and parameterization philosophy. Charge values can vary significantly based on the local chemical environment.

Future Directions and Emerging Research Avenues for 3 Aminopropoxy Trimethylsilane

Novel Synthetic Methodologies and Sustainable Production

The industrial synthesis of aminosilanes, including structures related to (3-Aminopropoxy)trimethylsilane, has traditionally relied on methods like hydrosilylation and ammonolysis. While effective, these processes can involve harsh conditions or expensive catalysts. Emerging research is now pivoting towards more sustainable and efficient synthetic strategies.

Future research is focused on several key areas. One promising avenue is the exploration of alternative catalysts for hydrosilylation reactions, moving beyond traditional platinum-based systems to more abundant and less toxic metals. For instance, ruthenium compounds with tertiary phosphine (B1218219) ligands have been shown to catalyze the reaction of allylamines with hydrosilanes, yielding gamma-aminopropyl silanes with high selectivity and in good yields under reasonable reaction times. google.com

Another approach involves optimizing reaction pathways to improve efficiency and reduce waste. For example, a patented method for synthesizing aminopropyl triethoxysilane (B36694) involves reacting acetone (B3395972) with allylamine (B125299), followed by an addition reaction with triethoxysilane using a Karst catalyst (a complex of chloroplatinic acid and tetramethyltetravinylcyclotetrasiloxane). google.com This method includes steps for regenerating and reusing materials like the water-absorbing agent, pointing towards more sustainable, circular processes. google.com The investigation into silane (B1218182) utilization during thin-film deposition processes also provides insights into minimizing waste and improving the efficiency of silane consumption, which is a key aspect of sustainable production. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aminopropyl Silanes

| Synthetic Method | Key Reactants | Catalyst Type | Reported Advantages/Findings | Reference |

|---|---|---|---|---|

| Addition Process (Hydrosilylation) | Allyl amine and Triethoxysilane | Platinum-based | Achieves product yields of around 85%. | google.com |

| Ammonolysis Process | Chloropropyl triethoxysilane and Liquefied ammonia | None (High temperature and pressure) | An alternative route to the addition process. | google.com |

| Ruthenium-Catalyzed Hydrosilylation | An allylamine and a hydrosilane | Ruthenium compound with a tertiary phosphine ligand | Prepares corresponding gamma-aminopropyl silane in high selectivity and yield. | google.com |

| Optimized Addition Process | Acetone, Allyl amine, Triethoxysilane | Karst catalyst (chloroplatinic acid complex) | Involves regeneration and reuse of water-absorbing agents. | google.com |

Advanced Functional Material Design

The true potential of this compound lies in its ability to engineer material surfaces at the molecular level. Future research will undoubtedly focus on creating increasingly complex and "intelligent" materials by leveraging its dual functionality. The primary amino group offers a reactive handle for attaching a wide array of molecules, while the silane group provides a robust anchor to oxide-rich surfaces.

A major research thrust is the development of multi-layered, self-assembled films. For example, (3-Aminopropyl)trimethoxysilane (a related aminosilane) can be deposited on SiOx substrates in a layer-by-layer fashion, creating highly ordered and dense films. sigmaaldrich.comresearchgate.net The quality of these films can be significantly improved by controlling process parameters like temperature, leading to more structured and ordered Si-O-Si bonds at the substrate interface. researchgate.net

Another promising direction is the creation of advanced composite nanostructures. By modifying the surface of silica (B1680970) or titania nanorods with (3-Aminopropyl)trimethoxysilane, researchers can then deposit gold to create optically tunable core-shell nanorods. sigmaaldrich.com This demonstrates the silane's role as a critical linker in multi-component, functional nanomaterials. Furthermore, straightforward gas-phase deposition techniques are being developed for various silanes, including aminopropyltriethoxysilane, to create homogenous, reproducible, and high-quality ultrathin coatings on a large scale, which is fundamental for industrial applications. acs.org

Table 2: Examples of Advanced Materials Functionalized with Aminosilanes

| Material System | Silane Used | Function of Silane | Resulting Property/Application | Reference |

|---|---|---|---|---|

| SiOx Substrates | (3-Aminopropyl)trimethoxysilane (APTMS) | Forms self-assembled monolayers or multilayers. | Creates a functionalized surface for further chemical modification. | sigmaaldrich.com |

| Silver Nanoparticles | (3-Aminopropyl)trimethoxysilane (APTMS) | Acts as a capping and coupling agent. | Stabilizes nanoparticles and provides reactive amine groups for further functionalization. | sigmaaldrich.com |

| Silica/Titania Nanorods | (3-Aminopropyl)trimethoxysilane (APTMS) | Surface modification linker. | Enables deposition of gold shells to create optically tunable core-shell nanostructures. | sigmaaldrich.com |

| Porous Silicon (pSi) | Organically Modified Silanes (ORMOSILs) | Forms a protective xerogel film. | Hydrophobic films protect the pSi surface from harsh conditions and maintain photoluminescence. | nih.gov |

Integration into Advanced Biotechnological and Nanoscience Platforms

The biocompatibility and versatile reactivity of aminosilanes make them ideal candidates for integration into sophisticated biotechnological and nanoscience platforms. This compound and its analogues are extensively used to functionalize surfaces for biological applications, such as immobilizing enzymes, antibodies, or DNA for biosensing. researchgate.net

Future research will likely see the integration of these silanes into more complex systems. For instance, their ability to form stable bonds with ceramic or metal oxide surfaces is crucial for developing next-generation medical implants, where the surface is modified to promote specific cell adhesion or to resist biofilm formation. researchgate.net In nanoscience, the precise surface control offered by aminosilanes is critical. They are used to functionalize nanoparticles for targeted drug delivery, where the amine group can be used to attach targeting ligands or therapeutic agents. sigmaaldrich.com

The development of microfluidic devices and lab-on-a-chip systems also benefits from aminosilane (B1250345) chemistry. Materials like Polydimethylsiloxane (PDMS), a silicon-based polymer, are staples in microfluidics. wikipedia.org The surface of these devices can be functionalized using aminosilanes to control fluid flow, reduce non-specific binding of biomolecules, or create specific capture zones for diagnostics. wikipedia.org

Table 3: Biotechnological and Nanoscience Applications of Aminosilanes

| Platform | Purpose of Silane Functionalization | Emerging Application Area | Reference |

|---|---|---|---|

| Biosensors | Covalently immobilize biomolecules (e.g., enzymes, DNA) onto a transducer surface (e.g., silicon oxide). | Development of highly sensitive and specific diagnostic devices. | researchgate.net |

| Nanoparticles (e.g., Gold, Silver) | Surface stabilization and introduction of reactive amine groups for conjugation. | Targeted drug delivery, bio-imaging, and catalysis. | sigmaaldrich.com |

| Medical Implants | Modify ceramic or metal oxide surfaces to enhance biocompatibility or add functionality. | Promoting osseointegration, creating antibacterial surfaces. | researchgate.net |

| Microfluidics / Lab-on-a-Chip | Surface modification of materials like PDMS or glass to control surface properties. | Creating specific patterns for cell culture, controlling electro-osmotic flow, creating capture areas for diagnostics. | wikipedia.org |

Development of High-Throughput Screening Methodologies for Silane Applications

To accelerate the discovery and optimization of new silane-based materials and applications, a shift from traditional, one-at-a-time experiments to high-throughput screening (HTS) is essential. HTS methodologies use automation and parallelization to rapidly test a large number of variables, such as different silane structures, concentrations, and reaction conditions. youtube.comsigmaaldrich.com

In the context of silanes, HTS can be used to create and assess libraries of surface modifications. For example, a high-throughput system has been developed to print microarrays of different organically modified silane (ORMOSIL) films on porous silicon surfaces. nih.gov This allows for the rapid screening of how different silane chemistries affect properties like surface protection and photoluminescence under various conditions. nih.gov

Future developments will likely involve integrating more sophisticated analytical techniques into HTS workflows. Automated systems capable of performing dozens of synthesis reactions simultaneously, coupled with real-time analytics, can rapidly optimize reaction conditions for silane depositions or functionalizations. youtube.com The use of catalyst-coated glass beads (ChemBeads) allows for the accurate, robotic dispensing of sub-milligram quantities of catalysts for screening reactions like cross-coupling, which could be adapted for optimizing silane chemistry. sigmaaldrich.com These methods drastically reduce the time and resources required to identify optimal formulations and process parameters for new, advanced materials. youtube.com

Table 4: High-Throughput Screening (HTS) in Silane Research

| HTS Methodology | Description | Application for Silanes | Reference |

|---|---|---|---|

| Xerogel Microarray Printing | A robotic pin-printer deposits micro-spots of different silane-based sols onto a substrate. | Rapidly screening libraries of silane-based coatings for properties like surface protection, stability, and hydrophobicity. | nih.gov |

| Automated Synthesis Platforms | Robotic systems that can perform up to 80 synthesis reactions in parallel, with automated workups and purifications. | Optimizing reaction conditions (catalyst, solvent, temperature) for novel silane synthesis or surface functionalization reactions. | youtube.com |

| Catalyst Screening Kits | Pre-packaged sets of various catalysts and reagents designed for rapid screening of chemical reactions. | Efficiently identifying the best catalyst for silane-related reactions, such as hydrosilylation or cross-coupling with silane-modified molecules. | sigmaaldrich.com |

| ChemBeads Technology | Catalyst-coated glass beads that can be accurately dispensed by robots in sub-milligram amounts. | Ideal for automated, miniaturized screening of catalytic reactions involving silanes, ensuring consistent and reliable results. | sigmaaldrich.com |

Q & A

Q. What are the recommended storage and handling protocols for (3-Aminopropoxy)trimethylsilane to ensure stability?

Methodological Answer: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis. Moisture-sensitive organosilanes require anhydrous conditions, and exposure to humidity should be minimized. Storage temperatures should ideally be between 2–8°C for long-term stability. Handling should involve gloves, lab coats, and eye protection, with work conducted in a fume hood to avoid inhalation of vapors .

Q. What synthetic routes are typically used to prepare this compound?

Methodological Answer: A common synthesis involves the reaction of 3-aminopropanol with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Alternatively, hydrosilylation of allylamine derivatives using trimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst) may be employed. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC), with purification by fractional distillation under reduced pressure .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with ²⁹Si NMR providing insights into silicon bonding environments. Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups (e.g., Si-O, N-H stretches). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For kinetic studies, GC-MS or HPLC may track reaction intermediates .

Advanced Research Questions

Q. How can this compound be applied in catalytic C–H silylation reactions?

Methodological Answer: In base-catalyzed C–H silylation, this compound acts as a silylating agent under conditions optimized with potassium tert-butoxide (KOtBu) or similar strong bases. The reaction typically requires anhydrous solvents (e.g., THF or DMF) and inert atmospheres. Key factors include:

- Catalyst selection : Transition metals (e.g., Ru, Rh) enhance regioselectivity in aromatic systems.

- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-reaction suppression.

- Substrate scope : Electron-rich arenes and heteroarenes show higher reactivity. Post-reaction, quenching with methanol and purification via column chromatography yield silylated products .

Q. What role does the aminopropoxy group play in modifying reactivity compared to other trimethylsilane derivatives?

Methodological Answer: The aminopropoxy group introduces both steric bulk and nucleophilic character due to the lone pair on the nitrogen atom. This enhances its utility in:

- Nucleophilic substitutions : The amino group facilitates anchimeric assistance, accelerating reactions with electrophiles (e.g., alkyl halides).

- Coordination chemistry : The nitrogen can act as a ligand for transition metals, enabling catalytic cycles in cross-coupling reactions.

Comparative studies with non-aminated analogs (e.g., (3-chloropropoxy)trimethylsilane) show lower reactivity in coupling reactions due to reduced electron-donating effects .

Q. How is this compound employed in the synthesis of kinase inhibitors like Prexasertib?

Methodological Answer: In Prexasertib synthesis, the compound serves as a functionalized linker, introducing the 3-aminopropoxy moiety via nucleophilic aromatic substitution. Key steps include:

Activation : The silane’s amino group reacts with activated aryl halides under palladium catalysis (e.g., Buchwald-Hartwig conditions).

Deprotection : The trimethylsilyl group is cleaved under mild acidic conditions (e.g., HCl in THF) to yield the free amine.

Purification : High-performance liquid chromatography (HPLC) isolates the final product, with LC-MS validating purity .

Q. How can researchers mitigate competing side reactions during nucleophilic substitutions involving this compound?

Methodological Answer: To suppress undesired pathways (e.g., hydrolysis or oligomerization):

- Moisture control : Use molecular sieves or drying tubes in reaction setups.

- Stoichiometry : Maintain a 1:1 molar ratio between the silane and electrophile to avoid excess reagent decomposition.

- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic side reactions.

- Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent self-condensation .

Q. What strategies resolve contradictions in reported yields for silylation reactions using this compound?

Methodological Answer: Discrepancies in yields often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate hydrolysis.

- Catalyst loading : Optimize metal catalyst concentrations (e.g., 2–5 mol% Pd) to balance activity vs. cost.

- Additives : Silver salts (e.g., Ag₂O) can scavenge halides, improving turnover numbers. Systematic screening via Design of Experiments (DoE) methodologies identifies optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.